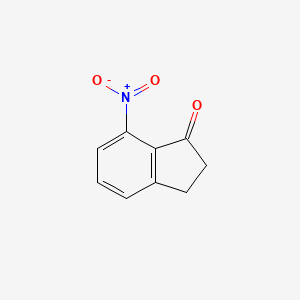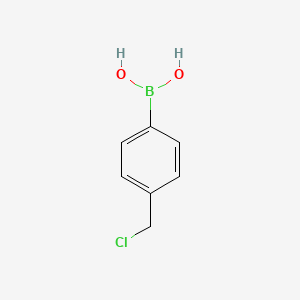
Stéaroyl coenzyme A sel de lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It plays a crucial role in the synthesis of polyunsaturated fatty acids and is involved in the peroxisome proliferator-activated receptor (PPAR) signaling pathway . This compound is widely used in biochemical and physiological studies to investigate fatty acid metabolism, lipid biosynthesis, and energy production .
Applications De Recherche Scientifique
Stearoyl coenzyme A lithium salt has a wide range of applications in scientific research:
Chemistry: Used to study the specificity and kinetics of stearoyl-CoA desaturase enzymes.
Biology: Investigates fatty acid metabolism and lipid biosynthesis.
Medicine: Explores its role in metabolic disorders and potential therapeutic applications.
Industry: Utilized in the production of various biochemical products and as a substrate in enzymatic assays.
Mécanisme D'action
Target of Action
The primary target of Stearoyl Coenzyme A Lithium Salt is the enzyme Stearoyl-CoA Desaturase (SCD) . This enzyme plays a crucial role in the synthesis of unsaturated fatty acids .
Mode of Action
Stearoyl Coenzyme A Lithium Salt acts as a substrate for the enzyme Stearoyl-CoA Desaturase . The interaction between the compound and its target enzyme leads to the formation of monounsaturated fatty acids .
Biochemical Pathways
Stearoyl Coenzyme A Lithium Salt is involved in the polyunsaturated fatty acid synthesis and the PPAR signaling pathway . The compound’s interaction with Stearoyl-CoA Desaturase leads to the desaturation of Stearoyl CoA, a crucial step in unsaturated fatty acid biosynthesis . The desaturated product, Oleoyl-CoA, is then converted from Stearoyl CoA .
Result of Action
The action of Stearoyl Coenzyme A Lithium Salt results in the formation of monounsaturated fatty acids . These fatty acids play a vital role in various biological functions, including membrane fluidity and cell signaling.
Action Environment
The action, efficacy, and stability of Stearoyl Coenzyme A Lithium Salt can be influenced by various environmental factors. For instance, the activity of the target enzyme, Stearoyl-CoA Desaturase, can be affected by factors such as diet, metabolism, and the tumor microenvironment . .
Analyse Biochimique
Biochemical Properties
Stearoyl Coenzyme A Lithium Salt interacts with the enzyme stearoyl-CoA desaturase . This interaction leads to the formation of monounsaturated fatty acids .
Cellular Effects
Stearoyl Coenzyme A Lithium Salt influences cell function by participating in the PPAR signaling pathway . It plays a role in gene expression and cellular metabolism through its involvement in polyunsaturated fatty acid synthesis .
Molecular Mechanism
At the molecular level, Stearoyl Coenzyme A Lithium Salt exerts its effects by serving as a substrate for the enzyme stearoyl-CoA desaturase . This enzyme converts Stearoyl Coenzyme A Lithium Salt to oleoyl-CoA , a crucial step in unsaturated fatty acid biosynthesis .
Temporal Effects in Laboratory Settings
It is known that it is used to study the specificity and kinetics of stearoyl-CoA desaturase .
Metabolic Pathways
Stearoyl Coenzyme A Lithium Salt is involved in the metabolic pathway of polyunsaturated fatty acid synthesis . It interacts with the enzyme stearoyl-CoA desaturase in this pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stearoyl coenzyme A lithium salt typically involves the esterification of stearic acid with coenzyme A in the presence of lithium ions. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of stearoyl coenzyme A lithium salt involves large-scale esterification processes using advanced biotechnological methods. These methods ensure the efficient conversion of raw materials into the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Stearoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different fatty acid derivatives.
Reduction: Reduction reactions can convert it into simpler fatty acids.
Substitution: It can participate in substitution reactions to form different coenzyme A derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products:
Oxidation: Produces various oxidized fatty acids.
Reduction: Results in simpler fatty acids.
Substitution: Forms different coenzyme A derivatives.
Comparaison Avec Des Composés Similaires
- Palmitoyl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
- Malonyl coenzyme A lithium salt
Comparison: Stearoyl coenzyme A lithium salt is unique due to its specific role in the synthesis of polyunsaturated fatty acids and its involvement in the PPAR signaling pathway. While similar compounds like palmitoyl coenzyme A and acetyl coenzyme A also play roles in fatty acid metabolism, stearoyl coenzyme A lithium salt is specifically used to study the desaturation process catalyzed by stearoyl-CoA desaturase .
Propriétés
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/t28-,32-,33-,34+,38-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFKQSRFWSQHAV-VXVXVQOXSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66Li4N7O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1057.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










